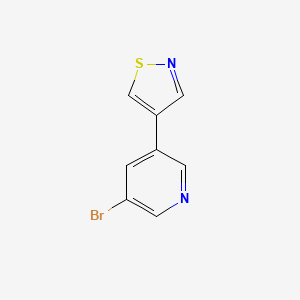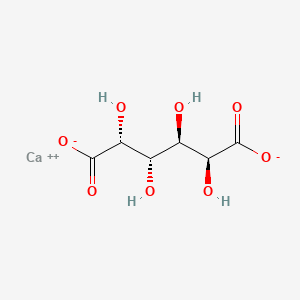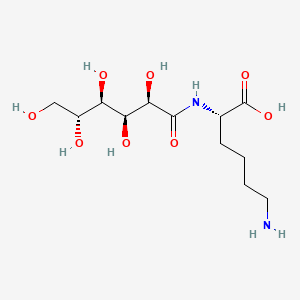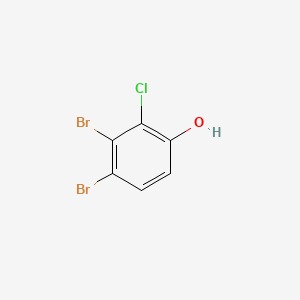![molecular formula C9H15NOS B12641610 6-Thia-9-azaspiro[4.6]undecan-10-one CAS No. 1428233-34-4](/img/structure/B12641610.png)
6-Thia-9-azaspiro[4.6]undecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thia-9-azaspiro[4.6]undecan-10-one is a spirocyclic compound characterized by a unique structural framework that incorporates both sulfur and nitrogen atoms within its ring system. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thia-9-azaspiro[4.6]undecan-10-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a suitable alkylating agent can lead to the formation of the spirocyclic core. The reaction conditions often require the use of catalysts, such as Grubbs’ catalyst, and may involve olefin metathesis reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and scalable reaction conditions to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Thia-9-azaspiro[4.6]undecan-10-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Thia-9-azaspiro[4.6]undecan-10-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Thia-9-azaspiro[4.6]undecan-10-one involves its interaction with molecular targets within biological systems. For instance, it has been shown to inhibit the activity of certain bacterial proteins by binding to their active sites, thereby disrupting essential biological processes. The pathways involved may include inhibition of protein synthesis or interference with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but contains an oxygen atom instead of sulfur.
1,4,9-Triazaspiro[5.5]undecan-2-one: Another related compound with a spirocyclic framework, but with additional nitrogen atoms.
Uniqueness: 6-Thia-9-azaspiro[4.6]undecan-10-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1428233-34-4 |
|---|---|
Molekularformel |
C9H15NOS |
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
6-thia-9-azaspiro[4.6]undecan-10-one |
InChI |
InChI=1S/C9H15NOS/c11-8-7-9(3-1-2-4-9)12-6-5-10-8/h1-7H2,(H,10,11) |
InChI-Schlüssel |
XBFCJKAGBSCNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)NCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)



![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)

![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)
